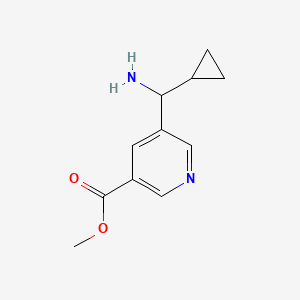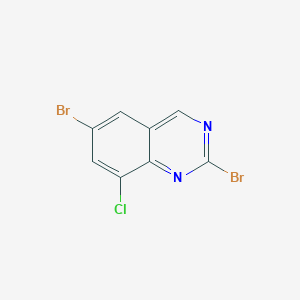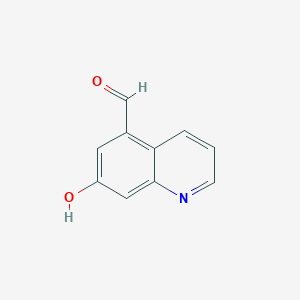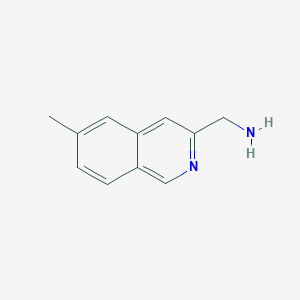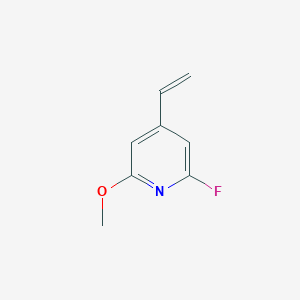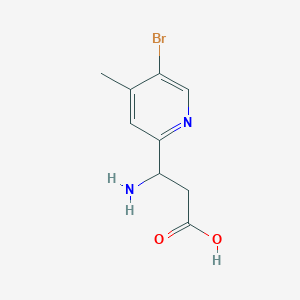
3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid: is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.10 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a pyridine ring, along with a propanoic acid moiety. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-4-methylpyridine and a suitable amino acid derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Coupling Reaction: The amino acid derivative is coupled with 5-bromo-4-methylpyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial-scale production would follow similar synthetic routes with optimization for larger quantities. This may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It finds applications in material science for the development of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyridine ring play crucial roles in binding to these targets, modulating their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid: This compound is unique due to the presence of both an amino group and a bromine atom on the pyridine ring.
5-Bromo-3-pyridinecarboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-5-bromo-2-chloropyridine: Contains a chlorine atom instead of a methyl group, altering its chemical properties and reactivity.
Uniqueness: The combination of an amino group, a bromine atom, and a methyl group on the pyridine ring, along with the propanoic acid moiety, makes this compound a versatile and valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11BrN2O2 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
3-amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-2-8(12-4-6(5)10)7(11)3-9(13)14/h2,4,7H,3,11H2,1H3,(H,13,14) |
Clave InChI |
GWJDQAWJSPKMIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1Br)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)
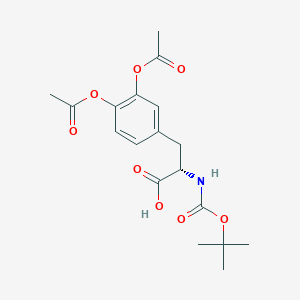
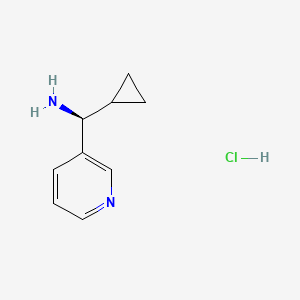
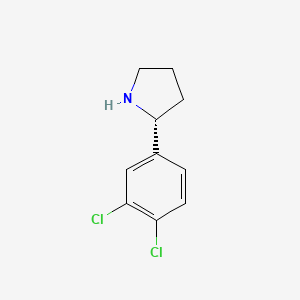
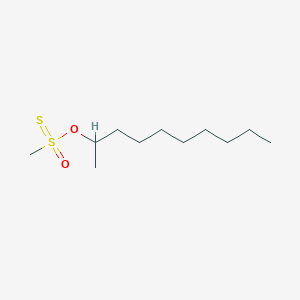
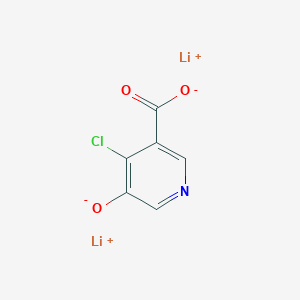
![6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12967137.png)
